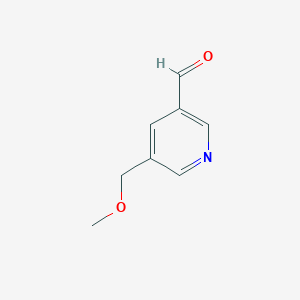

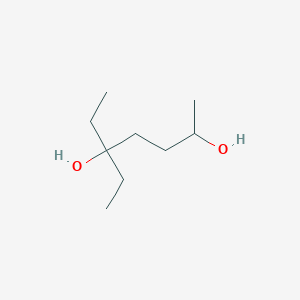

2-Acetyl-4-methyl-pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Acetyl-4-methyl-pentanoic acid” is an organic compound . It belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Aplicaciones Científicas De Investigación

2-Acetyl-4-methyl-pentanoic acid has been used in a variety of scientific research applications. It has been used in the study of enzymes involved in the metabolism of amino acids, such as the enzyme alanine aminotransferase. This compound has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. In addition, this compound has been used in the study of the effects of various toxins on the body.

Mecanismo De Acción

Target of Action

The primary target of 2-Acetyl-4-methyl-pentanoic acid, also known as leucine , is the branched-chain aminotransferase (BCAT) enzyme . This enzyme catalyzes the first reaction in the catabolic pathway of branched-chain amino acids .

Mode of Action

The BCAT enzyme catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids . In this process, this compound (leucine) is converted into a branched-chain ketoacid .

Biochemical Pathways

The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates then follow separate catabolic pathways . Similar to fatty acid oxidation, leucine produces acetyl-CoA .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (admet) properties of this compound are crucial for understanding its bioavailability and potential therapeutic effects .

Result of Action

The result of the action of this compound involves the production of acetyl-CoA, a key molecule in metabolism that plays a significant role in energy production . The biochemical phenotype is characterized by the accumulation of the substrate to the deficient enzyme and its carnitine and/or glycine derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Acetyl-4-methyl-pentanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a long shelf life. In addition, this compound is relatively stable and can be stored at room temperature. However, this compound is also known to have some limitations. It is not very soluble in water, and it can be difficult to work with in certain laboratory experiments.

Direcciones Futuras

There are several potential future directions for research involving 2-Acetyl-4-methyl-pentanoic acid. One potential direction is to further explore the biochemical and physiological effects of this compound, and to investigate its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of this compound, and to identify potential new uses for this compound in scientific research. Finally, further research could be conducted to investigate the potential toxicity of this compound, and to develop methods for safely using this compound in laboratory experiments.

Métodos De Síntesis

2-Acetyl-4-methyl-pentanoic acid can be synthesized from ethyl acetoacetate and methyl pentanoate, through a series of chemical reactions involving the formation of an enamine intermediate. The enamine intermediate is then hydrolyzed to form this compound. In addition, this compound can also be synthesized from ethyl acetoacetate and ethyl propionate, through a similar series of reactions.

Safety and Hazards

Propiedades

IUPAC Name |

2-acetyl-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAODCCSGXMVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

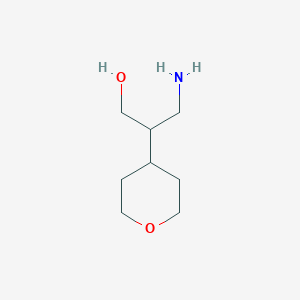

![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)